molecular formula C16H15N3OS B2537603 2-(1H-pyrrol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034270-28-3

2-(1H-pyrrol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide

Cat. No.: B2537603
CAS No.: 2034270-28-3
M. Wt: 297.38
InChI Key: MUVIZRIWKCQAGB-UHFFFAOYSA-N
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Description

2-(1H-Pyrrol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a synthetic compound of significant interest in medicinal chemistry and materials science research. Its molecular structure incorporates both pyrrole and thiophene heterocycles, which are privileged scaffolds known for their diverse biological activities and utility in constructing functional materials . The presence of a pyridine ring further enhances its potential as a building block for more complex molecular architectures. In pharmaceutical research, compounds featuring pyrrole, thiophene, and acetamide groups are frequently investigated for their fungicidal and antimicrobial properties. For instance, structurally related 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives have demonstrated notable in vitro antifungal activity against various plant pathogens, suggesting the potential of this compound class in agrochemical development . Furthermore, the molecular framework is reminiscent of other sulfonamide-based molecules that have been studied as potential inhibitors of biological targets, such as coagulation factor X . Beyond life sciences, the conjugated system within the molecule, comprising electron-rich thiophene and pyrrole rings, makes it a candidate for exploration in materials science. Similar compounds containing these heterocyclic moieties have been synthesized and studied for their optical and electrochemical properties, with applications in organic electronics such as light-emitting diodes and electrochromic devices . This compound is provided for research purposes only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers are responsible for conducting all necessary experiments and analyses to fully characterize the compound for their specific applications.

Properties

IUPAC Name

2-pyrrol-1-yl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c20-16(12-19-7-1-2-8-19)18-11-13-5-6-17-14(10-13)15-4-3-9-21-15/h1-10H,11-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVIZRIWKCQAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CC(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrole ring, followed by the introduction of the thiophene and pyridine rings through a series of coupling reactions. The final step usually involves the acylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions can vary, but typically involve the use of nucleophiles or electrophiles under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

2-(1H-pyrrol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and similar acetamide derivatives from the evidence:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Reported Activity Key References
2-(1H-pyrrol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide (Target) Pyridine 1H-pyrrol-1-yl, thiophen-2-yl, acetamide ~327.38 (calculated) Not specified N/A
2-(4-((5-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)acetamide (Compound 18) Pyrimidine Fluorine, methylpyrazole, acetamide 317.13 CDK2 inhibitor (IC₅₀ = 8 nM)
2-(4-Methyl-1,3,6-trioxo-2-phenyloctahydro-1H-4,7-epithiopyrrolo[3,4-c]pyridin-7-yl)-N-phenylacetamide (1a) Pyrrolo[3,4-c]pyridine Methyl, phenyl, thioacetamide-derived epithiopyrrolo ring Not provided Not specified (synthetic focus)
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) Pyrimidine Thietan-3-yloxy, ethyl ester, methyl Not provided Synthetic intermediate
2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide Phenyl Ethylphenoxy, pyrrolidin-1-yl, acetamide 338.44 Not specified (safety data)
2-((4-(4-Chlorofuran-2-yl)oxazol-2-yl)amino)-N-(4,6-diphenylpyrimidin-2-yl)acetamide (8) Pyrimidine Chlorofuryl-oxazole, diphenyl, acetamide Not provided Antimicrobial activity

Structural and Functional Analysis

Core Heterocycles

  • Pyridine vs. Pyrimidine: The target compound’s pyridine core (vs.
  • Thiophene vs. Thioacetamide/Thietan: The thiophene moiety in the target compound (electron-rich, planar) contrasts with sulfur-containing groups in Compounds 1a (epithiopyrrolo) and 1 (thietan-3-yloxy). Thiophene’s aromaticity may stabilize π-π interactions in biological targets compared to non-aromatic sulfur rings .

Substituent Effects

  • Pyrrole vs. Pyrazole/Pyrrolidine : The 1H-pyrrol-1-yl group in the target differs from pyrazole (Compound 18) and pyrrolidine (Compound 6) in electronic properties. Pyrrole’s aromaticity and weaker basicity (pKa ~17) vs. pyrazole’s stronger basicity (pKa ~2.5) could influence target binding .
  • Acetamide Linker : The acetamide group is conserved across all compounds, suggesting its role as a flexible linker. However, substituents on the acetamide nitrogen (e.g., pyridinylmethyl in the target vs. diphenylpyrimidinyl in Compound 8) dictate steric and electronic interactions .

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